(R)-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride
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Overview
Description
®-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidine ring substituted with a 2,6-dichloro-benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with ®-pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride
- 2-(2,6-Dichloro-benzyloxy)-5-methoxy-benzaldehyde
- 4-(2,6-Dichloro-benzyloxy)-2-hydroxy-benzoic acid
Uniqueness
®-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H14Cl3NO |
---|---|
Molecular Weight |
282.6 g/mol |
IUPAC Name |
(3R)-3-[(2,6-dichlorophenyl)methoxy]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H/t8-;/m1./s1 |
InChI Key |
XOBJXSQIIWRTOH-DDWIOCJRSA-N |
Isomeric SMILES |
C1CNC[C@@H]1OCC2=C(C=CC=C2Cl)Cl.Cl |
Canonical SMILES |
C1CNCC1OCC2=C(C=CC=C2Cl)Cl.Cl |
Origin of Product |
United States |
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